molecular formula C9H6FNO3 B5884566 5-Fluoro-2-(hydroxymethyl)isoindole-1,3-dione

5-Fluoro-2-(hydroxymethyl)isoindole-1,3-dione

Cat. No.: B5884566
M. Wt: 195.15 g/mol
InChI Key: GOSRVSFYRUUQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(hydroxymethyl)isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. Isoindole-1,3-dione derivatives, commonly referred to as phthalimides, are significant due to their presence in various natural products and their potential therapeutic properties .

Preparation Methods

The synthesis of 5-Fluoro-2-(hydroxymethyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. This reaction forms the isoindole-1,3-dione core structure. Various synthetic methods have been documented, including the use of different catalysts and reaction conditions to optimize yield and selectivity . Industrial production methods often involve large-scale reactions under controlled conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

5-Fluoro-2-(hydroxymethyl)isoindole-1,3-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

5-Fluoro-2-(hydroxymethyl)isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(hydroxymethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

5-Fluoro-2-(hydroxymethyl)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:

    Phthalimide: A widely studied compound with various biological activities.

    N-Substituted isoindole-1,3-diones: These compounds have different substituents on the nitrogen atom, leading to diverse properties and applications.

    Multifunctionalized isoindole-1,3-diones: . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-2-(hydroxymethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-5-1-2-6-7(3-5)9(14)11(4-12)8(6)13/h1-3,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSRVSFYRUUQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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